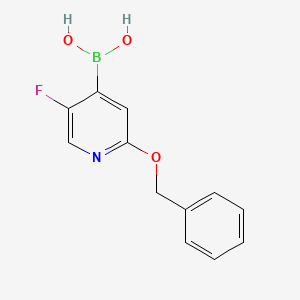

2-Benzyloxy-5-fluoropyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organic compound . It has received significant attention in the scientific community due to its potential applications in various fields such as materials science, drug discovery, and organic synthesis.

Synthesis Analysis

The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular weight of 2-Benzyloxy-5-fluoropyridine-4-boronic acid is 247.03 . Its IUPAC name is 2-(benzyloxy)-5-fluoro-4-pyridinylboronic acid . The InChI code for this compound is 1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .

Chemical Reactions Analysis

The boron reagents used in the synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid, such as in Suzuki–Miyaura coupling, have been developed with properties tailored for application under specific conditions . The reaction involves the oxidative addition of palladium to form a new Pd–C bond .

Aplicaciones Científicas De Investigación

- Researchers use 2-Benzyloxy-5-fluoropyridine-4-boronic acid as a precursor to synthesize biologically active compounds. Notably, it contributes to the preparation of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity . GSK-3 inhibitors have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

- The compound can undergo catalytic protodeboronation, leading to the formation of other boron-containing molecules. For instance, heteroarenes and silylated boronic esters can be converted into new compounds using this reaction .

- 2-Benzyloxy-5-fluoropyridine-4-boronic acid falls into the category of boron reagents. These reagents play a crucial role in Suzuki-Miyaura coupling and other cross-coupling reactions. Researchers have developed various classes of boron reagents, each with distinct properties and mechanisms of transmetalation. These reagents enable the synthesis of diverse organic compounds .

Precursor to Biologically Active Molecules

Catalytic Protodeboronation

Selective Boron Reagents

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Benzyloxy-5-fluoropyridine-4-boronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, following the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxy-5-fluoropyridine-4-boronic acid. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature and the presence of a base, can affect the efficiency of the transmetalation process .

Safety and Hazards

When handling 2-Benzyloxy-5-fluoropyridine-4-boronic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid dust formation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Propiedades

IUPAC Name |

(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMCWZHHCWICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-fluoropyridine-4-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)

![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2444277.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2444280.png)